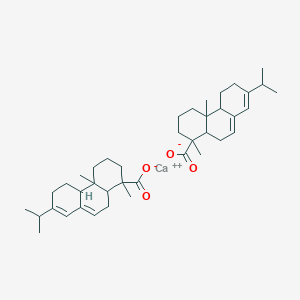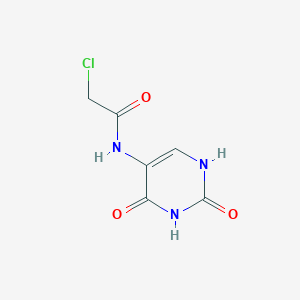![molecular formula C15H16N4O4S B228622 2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228622.png)
2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental sciences. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and physiological effects:
Studies have demonstrated that 2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid exhibits various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the growth of various cancer cell lines. It has also been shown to reduce the severity of symptoms in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid in lab experiments is its ability to exhibit potent biological activities at low concentrations. This makes it an attractive candidate for further studies. However, its limited solubility in water can be a challenge in certain experiments.
Orientations Futures
There are several future directions for research on 2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and microbial infections. Another direction is to explore its potential as a pesticide or herbicide in agriculture. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method for improved yields and purity.
Méthodes De Synthèse
The synthesis of 2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid involves the reaction of 2-amino-4-(4-acetamidophenyl)thiazole with hydrazine hydrate and acetic anhydride. The reaction takes place in the presence of glacial acetic acid and yields the desired compound. This method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, it has been tested for its ability to control plant diseases and pests. In environmental sciences, it has been investigated for its potential to remove heavy metals from contaminated soil and water.
Propriétés
Formule moléculaire |
C15H16N4O4S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-[2-[(2E)-2-[1-(4-acetamidophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H16N4O4S/c1-8(10-3-5-11(6-4-10)16-9(2)20)18-19-15-17-14(23)12(24-15)7-13(21)22/h3-6,12H,7H2,1-2H3,(H,16,20)(H,21,22)(H,17,19,23)/b18-8+ |
Clé InChI |
IQPDIAZSTOJVFQ-QGMBQPNBSA-N |
SMILES isomérique |
C/C(=N\NC1=NC(=O)C(S1)CC(=O)O)/C2=CC=C(C=C2)NC(=O)C |
SMILES |
CC(=NNC1=NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CC(=NNC1=NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)


![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)


![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)


